Pyrazine 1-oxide
Overview
Description
Pyrazine 1-oxide is a chemical compound with the formula C4H4N2O . It is a derivative of pyrazine, a heterocyclic aromatic organic compound .
Synthesis Analysis
A method for synthesizing a pyrazine-containing material includes contacting an iminodiacetonitrile derivative with a base and a reagent . Another synthesis method involves the reaction of 2-substituted pyrazine 4-oxides and their isomeric 1-oxides by unambiguous routes .Molecular Structure Analysis
The molecular weight of Pyrazine 1-oxide is 96.0874 . The IUPAC Standard InChI is InChI=1S/C4H4N2O/c7-6-3-1-5-2-4-6/h1-4H .Chemical Reactions Analysis
Alkylation of pyrazine N-oxides occurs preferentially on nitrogen regardless of the alkylating agent employed, while O-methylation of pyrimidine N-oxide is favored in its reaction with MeOTf .Physical And Chemical Properties Analysis
Pyrazine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 337.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.8±3.0 kJ/mol, a flash point of 158.1±20.4 °C, and an index of refraction of 1.565 .Scientific Research Applications
Coordination with Silver(I):
- Pyrazine mono-N-oxide exhibits a preference for coordination with silver(I) through the nitrogen atom. It can act as an N,O-bridging ligand to form 1D coordination polymers, with the species formed dependent on the counteranion. Additional weak interactions in these complexes influence crystal packing (Puttreddy, Cottam, & Steel, 2014) (Puttreddy, Cottam, & Steel, 2014).
Chemical Synthesis and Spectral Analysis:
- Pyrazine N-oxide derivatives, including pyrazine 1-oxide, have been synthesized and analyzed using nuclear magnetic resonance (NMR), infrared, and ultraviolet spectral investigations. This research aids in determining the N-O function position in mono-substituted pyrazine N-oxides (Okada, Kosasayama, Konno, & Uchimaru, 1971) (Okada et al., 1971).
Electronic State and Dipole Moment Studies:
- The electronic state and dipole moments of pyrazine 1-oxide have been measured, with a comparison of observed and calculated values showing good agreement. This research contributes to a deeper understanding of molecular structures (Kubota & Watanabe, 1963) (Kubota & Watanabe, 1963).
Reaction with Phosphoryl Chloride:
- The reaction of pyrazine 1-oxide with phosphoryl chloride results in various products, including 2-chloropyrazine and 2-aminopyrazine. Understanding the orientation of substitution in these reactions contributes to synthetic chemistry (Sato & Kobayashi, 1984) (Sato & Kobayashi, 1984).
Microbial Metabolism and Synthesis:
- Pyrazines, including pyrazine 1-oxide, are synthesized and degraded by certain bacteria and fungi. Their widespread distribution in plants, animals, and microorganisms and the synthesis of novel molecules through microbial transformation underscore their significance in biology and chemistry (Rajini, Aparna, Sasikala, & Ramana, 2011) (Rajini et al., 2011).
Pyrazine 1-oxide and its derivatives have diverse applications in scientific research, as shown by the following studies:
Coordination with Silver(I)
- Pyrazine mono-N-oxide shows preference for coordination with silver(I) through the nitrogen atom, sometimes acting as an N,O-bridging ligand to form 1D coordination polymers. The species formed depend on the counteranion nature, with additional weak interactions influencing crystal packing (Puttreddy, Cottam, & Steel, 2014) (Puttreddy, Cottam, & Steel, 2014).
Chemical Synthesis and Spectral Analysis
- Extensive work on the preparation of pyrazine N-oxide derivatives, including the isomeric 1-oxide, has been done. The studies focus on reactions with halogenation reagents and acylating agents, and spectral analyses using NMR, infrared, and ultraviolet techniques (Okada, Kosasayama, Konno, & Uchimaru, 1971) (Okada et al., 1971).
Electronic State and Dipole Moment Studies
- The dipole moments of pyrazine 1-oxide and related compounds have been measured, with observed and calculated values showing good agreement. This research aids in understanding the molecular structures of these compounds (Kubota & Watanabe, 1963) (Kubota & Watanabe, 1963).
Reaction with Phosphoryl Chloride
- The reaction of pyrazine 1-oxide with phosphoryl chloride yields various products, including 2-chloropyrazine and 2-aminopyrazine, shedding light on the substitution orientation in these reactions (Sato & Kobayashi, 1984) (Sato & Kobayashi, 1984).
Microbial Metabolism and Synthesis
- Pyrazines, including pyrazine 1-oxide, are synthesized and degraded by certain bacteria and fungi. Their transformation by microbes has led to the synthesis of several novel molecules, emphasizing their biological and chemical importance (Rajini, Aparna, Sasikala, & Ramana, 2011) (Rajini et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-oxidopyrazin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-6-3-1-5-2-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZBQQGWNBRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=N1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178924 | |
Record name | Pyrazine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine 1-oxide | |
CAS RN |
2423-65-6 | |
Record name | 2423-65-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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